N-(2-methoxyphenyl)-3'-phenylspiro[cyclohexane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide
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Overview
Description
N-(2-METHOXYPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOHEXANE]-7-CARBOXAMIDE is a complex heterocyclic compound. It is part of the triazolothiadiazine family, which is known for its diverse pharmacological activities. This compound is characterized by its unique spiro structure, which contributes to its stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOHEXANE]-7-CARBOXAMIDE typically involves the reaction of 3-phenyl-2-propynal with 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols . This reaction is carried out under reflux conditions in ethanol, with a catalytic amount of piperidine . The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXYPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOHEXANE]-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines and thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazole and thiadiazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted triazolothiadiazines.
Scientific Research Applications
N-(2-METHOXYPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOHEXANE]-7-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of various heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial and antiviral activities.
Medicine: It has potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-METHOXYPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOHEXANE]-7-CARBOXAMIDE involves its interaction with various molecular targets. It can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to its therapeutic effects . The compound also interacts with specific receptors and pathways, modulating cellular processes and exerting its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These isomeric compounds have different fusion patterns but similar biological properties.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines: Another isomeric variant with distinct structural features and activities.
Uniqueness
N-(2-METHOXYPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOHEXANE]-7-CARBOXAMIDE is unique due to its spiro structure, which enhances its stability and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its diverse pharmacological applications.
Properties
Molecular Formula |
C23H25N5O2S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-3-phenylspiro[5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6,1'-cyclohexane]-7-carboxamide |
InChI |
InChI=1S/C23H25N5O2S/c1-30-18-13-7-6-12-17(18)24-21(29)19-23(14-8-3-9-15-23)27-28-20(25-26-22(28)31-19)16-10-4-2-5-11-16/h2,4-7,10-13,19,27H,3,8-9,14-15H2,1H3,(H,24,29) |
InChI Key |
VGTRDOXSLOFWDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2C3(CCCCC3)NN4C(=NN=C4S2)C5=CC=CC=C5 |
Origin of Product |
United States |
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